molecular formula C20H23ClFN3O3S B2897467 1-(3-Chlorophenyl)-3-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)urea CAS No. 898450-00-5

1-(3-Chlorophenyl)-3-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)urea

Cat. No.: B2897467
CAS No.: 898450-00-5
M. Wt: 439.93
InChI Key: ABPHQNROTIUGJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chlorophenyl)-3-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)urea is a useful research compound. Its molecular formula is C20H23ClFN3O3S and its molecular weight is 439.93. The purity is usually 95%.
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Scientific Research Applications

Scientific Research Applications

Serotonin Receptor Interactions : The compound has been studied for its interaction with serotonin receptors, particularly in models analyzing penile erections in rats, suggesting its potential use in understanding serotonin receptor-mediated physiological responses. The research showed that activation of 5-HT2C receptors elicited penile erections in rats, indicating the compound's role in modulating serotonin receptor activity (Millan et al., 1997).

Herbicide Degradation : Another study focused on the degradation of sulfosulfuron, a sulfonylurea herbicide, under various abiotic factors. This research contributes to understanding how similar compounds degrade in environmental conditions, aiding in the development of more sustainable agricultural practices (Saha & Kulshrestha, 2002).

Synthesis and Application in Carbohydrate Chemistry : The synthesis and application of a related compound, 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) protected glycosyl donor in carbohydrate chemistry, were explored. This study shows the compound's utility in protecting hydroxyl groups during synthetic procedures, which is crucial for developing novel carbohydrate-based therapeutics (Spjut, Qian, & Elofsson, 2010).

Phototransformation Studies : Research into the phototransformation of chlorimuron-ethyl in aqueous solution provides insight into the environmental degradation pathways of similar compounds. Understanding these pathways is essential for assessing environmental impact and for the development of compounds with favorable degradation profiles (Choudhury & Dureja, 1996).

Antibacterial Agent Development : The synthesis and reactions of compounds with a sulfinyl or sulfonyl group, aiming to develop new antibacterial agents, show the potential of such compounds in medical research and drug development. These studies underline the importance of sulfonylurea derivatives in creating effective antibacterial drugs (Miyamoto et al., 1987).

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClFN3O3S/c21-15-4-3-5-17(14-15)24-20(26)23-12-11-18-6-1-2-13-25(18)29(27,28)19-9-7-16(22)8-10-19/h3-5,7-10,14,18H,1-2,6,11-13H2,(H2,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPHQNROTIUGJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNC(=O)NC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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